Cas no 1807312-32-8 (3-Fluoro-2-iodopyridine-6-acrylic acid)

3-Fluoro-2-iodopyridine-6-acrylic acid is a fluorinated and iodinated pyridine derivative with an acrylic acid functional group, offering versatile reactivity for synthetic applications. The presence of both fluorine and iodine substituents enhances its utility as a building block in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the introduction of complex molecular frameworks. The acrylic acid moiety further enables conjugation or polymerization, making it valuable in materials science and pharmaceutical intermediate synthesis. Its structural features provide selectivity in electrophilic and nucleophilic transformations, supporting the development of tailored compounds for agrochemical, medicinal, or functional material research. High purity and well-defined reactivity ensure consistent performance in demanding synthetic workflows.
3-Fluoro-2-iodopyridine-6-acrylic acid structure
1807312-32-8 structure
商品名:3-Fluoro-2-iodopyridine-6-acrylic acid
CAS番号:1807312-32-8
MF:C8H5FINO2
メガワット:293.033677816391
CID:4905658

3-Fluoro-2-iodopyridine-6-acrylic acid 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-2-iodopyridine-6-acrylic acid
    • インチ: 1S/C8H5FINO2/c9-6-3-1-5(11-8(6)10)2-4-7(12)13/h1-4H,(H,12,13)/b4-2+
    • InChIKey: ZJEBTSDKFLDZOC-DUXPYHPUSA-N
    • ほほえんだ: IC1=C(C=CC(/C=C/C(=O)O)=N1)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 222
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 50.2

3-Fluoro-2-iodopyridine-6-acrylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029006108-500mg
3-Fluoro-2-iodopyridine-6-acrylic acid
1807312-32-8 95%
500mg
$1685.00 2023-09-02
Alichem
A029006108-250mg
3-Fluoro-2-iodopyridine-6-acrylic acid
1807312-32-8 95%
250mg
$950.60 2023-09-02
Alichem
A029006108-1g
3-Fluoro-2-iodopyridine-6-acrylic acid
1807312-32-8 95%
1g
$3126.60 2023-09-02

3-Fluoro-2-iodopyridine-6-acrylic acid 関連文献

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3-Fluoro-2-iodopyridine-6-acrylic acidに関する追加情報

Introduction to 3-Fluoro-2-iodopyridine-6-acrylic acid (CAS No. 1807312-32-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-Fluoro-2-iodopyridine-6-acrylic acid, identified by the chemical identifier CAS No. 1807312-32-8, is a highly versatile intermediate compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its broad spectrum of biological activities and pharmaceutical relevance. The presence of both fluoro and iodine substituents on the pyridine ring, coupled with the acrylic acid moiety, endows this molecule with unique electronic and steric properties that make it an invaluable building block for the synthesis of complex molecules.

The fluoro group, in particular, is a well-documented pharmacophore that can modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its ability to influence these key pharmacokinetic parameters has made fluorinated compounds highly sought after in modern drug discovery. In contrast, the iodine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many biologically active molecules. The acrylic acid functionality provides an additional site for chemical manipulation, allowing for polymerization or further derivatization into amides, esters, or other heterocyclic systems.

Recent advancements in synthetic methodologies have further highlighted the utility of 3-Fluoro-2-iodopyridine-6-acrylic acid. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex pyridine derivatives with precise regioselectivity. These techniques have been leveraged to develop novel scaffolds for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to introduce fluorine at specific positions on the pyridine ring has been particularly valuable in enhancing the potency and selectivity of these inhibitors.

Moreover, the incorporation of fluorine into drug candidates has been shown to improve their pharmacokinetic profiles by increasing metabolic stability against cytochrome P450 enzymes. This property is particularly relevant in the development of long-acting drugs that require minimal dosing frequency. The iodine atom on 3-Fluoro-2-iodopyridine-6-acrylic acid also facilitates the introduction of other functional groups through metal-catalyzed transformations, enabling the creation of libraries of diverse compounds for high-throughput screening.

In the realm of chemical biology, this compound has been utilized to probe protein-protein interactions and enzyme mechanisms. The fluoro group can serve as a reporter molecule in fluorescence-based assays, allowing researchers to visualize binding events with high sensitivity. Additionally, the acrylic acid moiety can be used to link this compound to larger biomolecules via click chemistry reactions, such as biotinylation or azide-alkyne cycloadditions. These approaches have been instrumental in developing tools for studying protein function and pathway regulation.

The pharmaceutical industry has also embraced 3-Fluoro-2-iodopyridine-6-acrylic acid as a key intermediate in the synthesis of antiviral and anticancer agents. For example, recent studies have demonstrated its role in generating novel pyridine-based protease inhibitors that target viral replication cycles. The fluoro group’s ability to modulate binding affinity has been exploited to enhance drug efficacy against resistant strains of viruses. Similarly, in oncology research, derivatives of this compound have been investigated for their potential to inhibit tyrosine kinases that are overexpressed in certain cancers.

The synthesis of 3-Fluoro-2-iodopyridine-6-acrylic acid itself is a testament to modern synthetic organic chemistry prowess. Traditional methods often relied on multi-step sequences involving harsh reagents and low yields. However, recent innovations have streamlined its preparation through one-pot reactions or catalytic processes that minimize byproducts and improve scalability. These advancements have not only made the compound more accessible but also reduced production costs, facilitating its use in both academic research and industrial applications.

Looking ahead, the future prospects for 3-Fluoro-2-Iodopyridine-6-Acrylic Acid are promising given its adaptability and versatility. As drug discovery continues to evolve towards more targeted and personalized therapies, compounds like this will play an increasingly critical role in generating novel molecular entities with optimized properties. The integration of computational chemistry and machine learning algorithms is also expected to enhance the design of derivatives with enhanced biological activity by predicting structural modifications that maximize potency while minimizing side effects.

In conclusion,3-Fluoro - 2 - iodopyrid ine - 6 - acrylic aci d (CAS No . 1807312 - 32 - 8) stands out as a cornerstone intermediate in synthetic chemistry with far-reaching implications across multiple disciplines. Its unique structural features continue to inspire innovative approaches in medicinal chemistry , chemical biology , and materials science . As research progresses , it is anticipated that new applications will emerge , further solidifying its importance as a valuable reagent in modern science .

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